![molecular formula C14H16N2O B1338631 2-{[(2-Aminophenyl)methoxy]methyl}aniline CAS No. 74808-61-0](/img/structure/B1338631.png)

2-{[(2-Aminophenyl)methoxy]methyl}aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

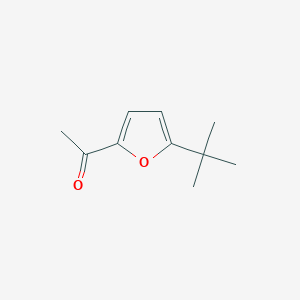

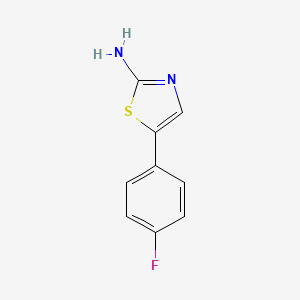

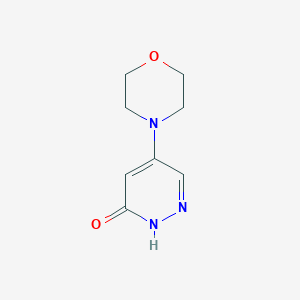

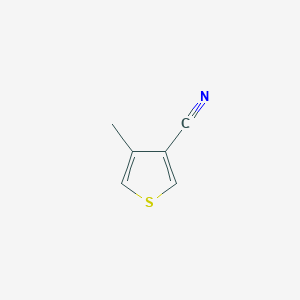

“2-{[(2-Aminophenyl)methoxy]methyl}aniline” is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 . The compound is in powder form .

Molecular Structure Analysis

The molecular structure of “2-{[(2-Aminophenyl)methoxy]methyl}aniline” contains a total of 34 bonds; 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 primary amines (aromatic), and 1 ether (aliphatic) .

Chemical Reactions Analysis

While specific chemical reactions involving “2-{[(2-Aminophenyl)methoxy]methyl}aniline” are not available, aniline-based compounds are known to undergo a variety of reactions. For instance, aniline-based triarylmethanes can be synthesized through the double Friedel-Crafts reaction of commercial aldehydes and anilines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[(2-Aminophenyl)methoxy]methyl}aniline” include a melting point of 67-69°C . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Triarylmethanes

2-{[(2-Aminophenyl)methoxy]methyl}aniline: is used in the synthesis of triarylmethanes (TRAMs), which are valuable pharmacophores with diverse biological activities . The compound can undergo Friedel-Crafts reactions to form TRAMs, which are found in natural products and utilized as photochromic agents, dyes, fluorescent probes, and building blocks in synthesis .

Material Science Applications

The primary aniline-based TRAMs derived from this compound are employed as monomers for the preparation of polyamides. These polyamides have several applications in material science due to their structural versatility and functional group compatibility .

Biological Activity

Aniline-based TRAMs, including those synthesized from 2-{[(2-Aminophenyl)methoxy]methyl}aniline , exhibit a range of biological activities. They are studied for their potential use in medicinal chemistry as they can be precursors for various biologically active molecules .

Catalysis

This compound can be used in Brönsted acidic ionic liquid catalyzed reactions. Such catalysts are powerful tools in organic synthesis, particularly in solvent-free conditions, which is beneficial for green chemistry applications .

Dye and Pigment Industry

Due to its ability to form colorful TRAMs, 2-{[(2-Aminophenyl)methoxy]methyl}aniline is of interest in the dye and pigment industry. It can lead to the development of new dyes with specific properties for textiles and inks .

Fluorescent Probes

The compound’s derivatives can be used to create fluorescent probes. These probes are essential in biochemistry and molecular biology for imaging and studying biological processes at the molecular level .

Photochromic Agents

TRAMs derived from 2-{[(2-Aminophenyl)methoxy]methyl}aniline can be used as photochromic agents. These agents change color upon exposure to light and have applications in smart windows and sunglasses .

Advanced Pharmaceutical Intermediates

The amino and hydroxy groups on the benzene rings of the TRAMs synthesized from this compound can be easily converted into various functional groups. This makes it a valuable intermediate in the synthesis of advanced pharmaceuticals .

Safety and Hazards

The safety information for “2-{[(2-Aminophenyl)methoxy]methyl}aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Eigenschaften

IUPAC Name |

2-[(2-aminophenyl)methoxymethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJBQSXXLJETCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COCC2=CC=CC=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Aminophenyl)methoxy]methyl}aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.